3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde
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Overview
Description
3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde is a compound that features a fluorinated pyridine ring and a methyl-substituted benzaldehyde group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom and the aromatic rings. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as 6-fluoro-3-pyridinylboronic acid are often used in organic synthesis . These compounds are known to interact with various biological targets, depending on the specific context of their use.
Mode of Action
Compounds like 6-fluoro-3-pyridinylboronic acid are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that “3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde” might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Given its potential use in organic synthesis , it’s plausible that it could be involved in various biochemical pathways, depending on the context of its use.
Result of Action
Given its potential use in organic synthesis , it’s likely that its action would result in the formation of new organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The methylbenzaldehyde group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 3-(6-Fluoropyridin-3-yl)-5-methylbenzoic acid.
Reduction: 3-(6-Fluoropyridin-3-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloropyridin-3-yl)-5-methylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Bromopyridin-3-yl)-5-methylbenzaldehyde: Contains a bromine atom, which can lead to different reactivity and biological activity compared to the fluorinated compound.
3-(6-Iodopyridin-3-yl)-5-methylbenzaldehyde: Iodinated compounds are often more reactive but less stable than their fluorinated counterparts.
Uniqueness
3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties, increased stability, and enhanced bioavailability. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-4-10(8-16)6-12(5-9)11-2-3-13(14)15-7-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAAIOAJDZTJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CN=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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